molecular formula C14H20O3 B8010211 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol CAS No. 24794-55-6

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol

Cat. No. B8010211
CAS RN: 24794-55-6
M. Wt: 236.31 g/mol
InChI Key: FLZYQMOKBVFXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol involves the alkylation of 2-tert-butyl-4-hydroxy-6-methylphenol with 2-bromoacetic acid followed by decarboxylation.

Starting Materials
2-tert-butyl-4-hydroxy-6-methylphenol, 2-bromoacetic acid, Sodium hydroxide, Methanol, Wate

Reaction
Step 1: Dissolve 2-tert-butyl-4-hydroxy-6-methylphenol in methanol., Step 2: Add 2-bromoacetic acid and sodium hydroxide to the solution and stir for several hours at room temperature., Step 3: Acidify the solution with hydrochloric acid to precipitate the product., Step 4: Filter the product and wash with water., Step 5: Decarboxylate the product by heating it in a mixture of water and methanol with a catalytic amount of sodium hydroxide., Step 6: Filter the product and wash with water to obtain 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol.

properties

IUPAC Name

3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9-7-10(5-6-12(15)16)8-11(13(9)17)14(2,3)4/h7-8,17H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYQMOKBVFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol

CAS RN

24794-55-6
Record name 3-(1,1-Dimethylethyl)-4-hydroxy-5-methylbenzenepropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024794556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,1-DIMETHYLETHYL)-4-HYDROXY-5-METHYLBENZENEPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FJU8655U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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